N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide
Description
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide is a sulfonamide derivative featuring a tetrahydroisoquinoline core modified with a cyclopropanecarbonyl group and a 4-fluorobenzenesulfonamide moiety.
Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c20-16-4-7-18(8-5-16)26(24,25)21-17-6-3-13-9-10-22(12-15(13)11-17)19(23)14-1-2-14/h3-8,11,14,21H,1-2,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDKADUWBJWYIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H18N4O2S
- Molecular Weight : 342.4 g/mol
- CAS Number : 1207006-54-9
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds similar to this compound. For instance, derivatives of this compound were tested against various cancer cell lines, including A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer). The results indicated significant cytotoxic effects:
| Compound | Cell Line | IC50 (μM) 2D Assay | IC50 (μM) 3D Assay |
|---|---|---|---|
| Example A | A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |
| Example B | HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |
| Example C | NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |
These findings suggest that the compound exhibits a dose-dependent inhibitory effect on tumor cell growth, particularly in two-dimensional assays compared to three-dimensional cultures .
Antimicrobial Activity
In addition to antitumor effects, compounds related to this sulfonamide have demonstrated antimicrobial activity against various bacterial strains. The mechanism of action appears to involve binding to DNA and disrupting its function, which is critical for bacterial proliferation .
The biological activity of this compound is thought to be mediated through several mechanisms:
- DNA Intercalation : The compound may intercalate into DNA strands, inhibiting replication and transcription processes.
- Enzyme Inhibition : It could act as an inhibitor of specific kinases or other enzymes involved in cell proliferation.
- Apoptosis Induction : By triggering apoptotic pathways in cancer cells, it can lead to programmed cell death.
Study on Lung Cancer Cell Lines
A study evaluated the effects of various derivatives of the compound on human lung cancer cell lines using both two-dimensional and three-dimensional assay formats. The results showed that compounds with structural similarities to this compound exhibited varying degrees of cytotoxicity:
- A549 Cell Line : Significant reduction in viability was noted with IC50 values ranging from 6 to 10 μM.
- HCC827 and NCI-H358 Cell Lines : Similar trends were observed with slightly higher IC50 values in three-dimensional assays.
This indicates that while the compounds are effective in vitro, their efficacy may vary depending on the cellular environment .
Comparison with Similar Compounds
Sulfonamide Derivatives with Heterocyclic Cores
Key Analogues :
- Compounds [10–15] (): S-alkylated 1,2,4-triazoles with sulfonylphenyl and fluorophenyl substituents.
- N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide (): Shares the tetrahydroisoquinoline-sulfonamide backbone but substitutes cyclopropanecarbonyl with trifluoroacetyl.
- 3-Chloro-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide (): Structural isomer with a chlorine substituent instead of fluorine.
Structural and Functional Insights :
- Chlorine vs. Fluorine (): Chlorine increases lipophilicity (higher logP), which may enhance membrane permeability but reduce aqueous solubility.
Cyclopropane-Containing Analogues
Key Example :
- N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (): Features a cyclopropane ring fused to a carboxamide, synthesized via diastereoselective methods (dr 19:1).
Comparison :
- Structural Implications: Cyclopropane in the target compound likely stabilizes the tetrahydroisoquinoline conformation, optimizing interactions with hydrophobic enzyme pockets.
Triazole Derivatives ()
Compounds [7–9] (1,2,4-triazole-3-thiones) exhibit tautomerism, confirmed by IR spectra (absence of νS-H, presence of νC=S). Unlike the target sulfonamide, these triazoles lack the tetrahydroisoquinoline core but share sulfonylphenyl groups, suggesting divergent biological targets (e.g., kinase vs. hydrolase inhibition).
Spectral Characterization
- IR Spectroscopy : The target compound’s NH and C=S bands (3278–3414 cm⁻¹ and 1247–1255 cm⁻¹, respectively) align with tautomeric stabilization observed in triazole-thiones .
- NMR/HRMS : Analogues in and were validated via ¹H/¹³C-NMR and high-resolution MS, confirming sulfonamide connectivity and substituent placement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
